N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that features a benzimidazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrimidine intermediates, followed by their coupling through a piperidine linker. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Both the benzimidazole and pyrimidine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or pyrimidine rings.
Scientific Research Applications
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole and pyrimidine moieties can bind to various enzymes or receptors, modulating their activity. This can lead to effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole and pyrimidine derivatives, such as:
- 2-methyl-1H-benzimidazole
- 1-methyl-1H-indol-3-yl derivatives
- Pyrimidine-based drugs like omeprazole and pantoprazole
Uniqueness
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its specific combination of benzimidazole and pyrimidine moieties linked through a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H24N6O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C20H24N6O/c1-25-17-8-3-2-7-16(17)24-18(25)9-12-21-19(27)15-6-4-13-26(14-15)20-22-10-5-11-23-20/h2-3,5,7-8,10-11,15H,4,6,9,12-14H2,1H3,(H,21,27) |
InChI Key |
LVMAGJBMMKYCHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origin of Product |
United States |
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